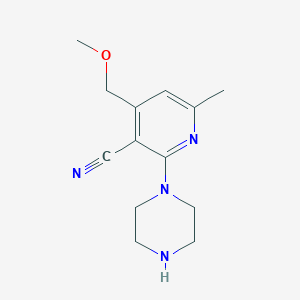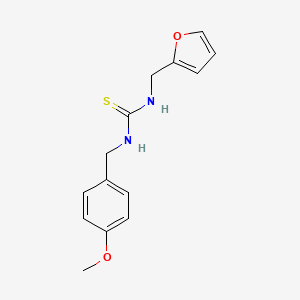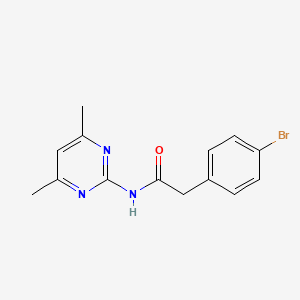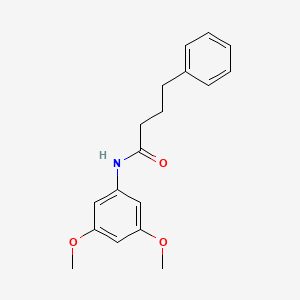
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide, commonly known as CMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a complex chemical process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用机制
The mechanism of action of CMTM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, CMTM has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a critical role in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects:
CMTM has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the modulation of inflammatory responses. Additionally, CMTM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that it may have potential applications in the treatment of these conditions.
实验室实验的优点和局限性
One of the main advantages of CMTM for lab experiments is its potential as a tool for the development of new anti-cancer drugs. Its ability to inhibit the activity of histone deacetylase makes it a promising candidate for the development of new drugs that target this enzyme. Additionally, CMTM has been shown to have a relatively low toxicity profile, making it a potentially safer alternative to other anti-cancer drugs.
However, there are also some limitations to the use of CMTM in lab experiments. One of the main limitations is the complexity of its synthesis, which requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of CMTM is not fully understood, which makes it difficult to optimize its use in lab experiments.
未来方向
There are a number of future directions for research on CMTM. One area of focus is the development of new anti-cancer drugs based on the structure of CMTM. Additionally, further research is needed to fully understand the mechanism of action of CMTM and to optimize its use in lab experiments. Finally, there is potential for the development of new drugs based on the structure of CMTM for the treatment of neurodegenerative diseases.
合成方法
CMTM is synthesized through a multi-step process that involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-methylbenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain pure CMTM. The synthesis of CMTM is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
CMTM has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of various diseases. CMTM has been shown to have significant anti-cancer activity in vitro, making it a potential candidate for the development of new anti-cancer drugs. Additionally, CMTM has been studied for its potential applications in the field of neurodegenerative diseases, with promising results in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-4-2-3-5-11(9)14(19)18-15-17-12-7-6-10(16)8-13(12)20-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJKVPBQVGEYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B5857993.png)

![5-ethyl-N'-[(5-ethyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5858003.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)



